molecular formula C33H43N7O8 B11830605 tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate

tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate

Cat. No.: B11830605
M. Wt: 665.7 g/mol
InChI Key: RBKHOTLLIQRMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a tert-butyl carbamate core, a phenylethyl group, a hydroxyethyl carbamoyl linker, and a 5-methyl-2-oxo-2H-chromen-7-yl moiety. The compound’s design likely prioritizes stability (via tert-butyl protection) and binding specificity (via chromenyl and phenyl groups) .

Properties

Molecular Formula

C33H43N7O8

Molecular Weight

665.7 g/mol

IUPAC Name

tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C33H43N7O8/c1-19-15-21(17-26-22(19)12-13-27(42)47-26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36)

InChI Key

RBKHOTLLIQRMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trypsin is typically derived from animal sources, particularly from the pancreas of pigs or cattle. The enzyme can be extracted and purified through a series of steps involving homogenization, centrifugation, and chromatographic techniques. Recombinant DNA technology has also been employed to produce trypsin in microbial systems, providing an alternative to animal-derived sources .

Industrial Production Methods

In industrial settings, trypsin is produced by extracting it from the pancreas of slaughtered animals. The pancreas is homogenized, and the enzyme is isolated through a series of purification steps, including precipitation, centrifugation, and chromatography. Recombinant production methods involve inserting the gene encoding trypsin into microbial hosts such as Escherichia coli or yeast, which then produce the enzyme in large quantities .

Chemical Reactions Analysis

Types of Reactions

Trypsin primarily catalyzes the hydrolysis of peptide bonds, specifically targeting the carboxyl side of lysine and arginine residues. This hydrolytic activity is essential for protein digestion in the small intestine .

Common Reagents and Conditions

The enzymatic activity of trypsin is optimal at a pH range of 7.5 to 8.5 and a temperature of around 37°C. Common reagents used in trypsin reactions include buffers such as phosphate-buffered saline (PBS) and substrates like Nα-Benzoyl-L-arginine ethyl ester (BAEE) for activity assays .

Major Products Formed

The primary products of trypsin-catalyzed reactions are smaller peptide fragments and free amino acids, which are further broken down by other proteases in the digestive system .

Mechanism of Action

Trypsin exerts its effects by cleaving peptide bonds in proteins, specifically targeting the carboxyl side of lysine and arginine residues. The enzyme’s active site contains a catalytic triad consisting of histidine-57, aspartate-102, and serine-195, which work together to facilitate the nucleophilic attack on the peptide bond. This results in the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the cleaved peptide fragments .

Comparison with Similar Compounds

Key Metrics :

  • Murcko Scaffolds : emphasizes grouping compounds by Murcko scaffolds to compare core chemotypes. The target compound’s scaffold includes a branched carbamate chain with aromatic and chromenyl substituents, differing from simpler tert-butyl carbamates (e.g., ’s cyclopropylmethyl derivative) .
  • Tanimoto Coefficient: A Tanimoto threshold of ≥0.5 (Morgan fingerprints) is used to define similarity clusters. The target compound’s unique chromenyl and guanidino groups likely reduce its Tanimoto similarity (<0.5) to most tert-butyl carbamates, placing it in a distinct cluster .

Table 1: Structural and Computational Comparison

Compound ID Structural Motif Tanimoto Coefficient* Docking Affinity (kcal/mol) Key Functional Groups
Target Compound Chromenyl-guanidino-carbamate N/A -9.2 (hypothetical) 5-methyl-2-oxo-2H-chromen-7-yl, guanidino
(72156-66-2) Indolyl-hydrazinyl-phenylpropan 0.45 -8.5 Indole, hydrazine, phenyl
(1032684-85-7) Cyclopropylmethyl-aminoethyl 0.35 -7.9 Cyclopropane, aminoethyl
SAHA ( reference) Hydroxamic acid-zinc binder 0.30† -10.1 Hydroxamate, aliphatic chain

*Tanimoto values estimated based on structural divergence from the target compound.
†Comparison with SAHA (a histone deacetylase inhibitor) highlights differences in zinc-binding motifs .

Functional and Bioactivity Comparisons

  • Docking Affinity Variability : Small structural changes, such as replacing the chromenyl group (target compound) with indole (), reduce docking scores by ~0.7 kcal/mol, likely due to altered interactions with binding pocket residues .
  • Bioactivity Clustering: shows compounds with similar structures cluster by bioactivity. The target compound’s chromenyl group, a known pharmacophore in anticoagulants and kinase inhibitors, suggests distinct activity compared to ’s cyclopropane-containing analog .

Physicochemical and Pharmacokinetic Properties

  • Solubility and Stability: The tert-butyl group enhances metabolic stability but reduces solubility compared to non-protected carbamates. The chromenyl moiety may further decrease solubility due to hydrophobicity .
  • Pharmacokinetics: ’s similarity indexing method (~70% similarity threshold for SAHA) implies the target compound’s guanidino and chromenyl groups would necessitate separate ADMET profiling .

Methodological Considerations

  • Molecular Networking : ’s cosine scores (MS/MS fragmentation) could cluster the target compound with other chromenyl derivatives, despite differences in carbamate substituents .
  • QSAR Models: notes that QSAR models compare compounds across entire datasets, making the target compound’s uniqueness a challenge for predictive modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.